molecular formula C14H12FN3O2 B2911364 N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide CAS No. 331863-16-2

N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2911364
CAS No.: 331863-16-2
M. Wt: 273.267
InChI Key: WPRSWQDYODCAFF-UHFFFAOYSA-N
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Description

N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide is a synthetic small molecule characterized by an ethanediamide backbone functionalized with a 4-fluorophenyl group and a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₄H₁₂FN₃O₂ (molecular weight: 289.27 g/mol). While direct pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly for targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-5-12(6-4-11)18-14(20)13(19)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRSWQDYODCAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide typically involves the reaction of 4-fluoroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxalamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-phenyl)-N’-pyridin-3-ylmethyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

BE45574 (N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide)
  • Molecular Formula : C₂₄H₂₆FN₅O₃
  • Molecular Weight : 451.49 g/mol
  • Structural Features : Shares the ethanediamide core and 4-fluorophenyl/pyridinylmethyl groups but incorporates additional piperazine and furan moieties .
  • Pharmacokinetics: The piperazine group may improve aqueous solubility, while the furan could modulate lipophilicity.
3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 265.67 g/mol
  • Structural Features : Aromatic phthalimide scaffold with chloro and phenyl substituents .
  • Applications: Primarily used in polymer synthesis (e.g., polyimides), unlike the target compound’s presumed biological focus.
Furo[2,3-b]pyridine Derivatives ()
  • Example: 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Structural Features : Combines fluorophenyl, trifluoroethyl, and fused furopyridine systems.
  • Comparison :
    • Heterocyclic Diversity : The furopyridine core may offer distinct electronic properties compared to the ethanediamide’s linear amide chain.
    • Fluorination : Shared 4-fluorophenyl group suggests similar metabolic stability benefits.

Physicochemical and Pharmacokinetic Properties

Property N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide BE45574 3-Chloro-N-phenyl-phthalimide
Molecular Weight (g/mol) 289.27 451.49 265.67
LogP (Estimated) ~2.1 (moderate lipophilicity) ~3.5 ~2.8
Hydrogen Bond Acceptors 5 8 3
Solubility Moderate (polar amides, pyridine) High (piperazine) Low (aromatic phthalimide)
Metabolic Stability High (fluorophenyl) High Moderate (chlorophenyl)

Biological Activity

N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C15_{15}H17_{17}F1_{1}N4_{4}O2_{2}S
  • Molecular Weight: 300.37 g/mol
  • Key Functional Groups:
    • Ethanediamide backbone
    • 4-Fluorophenyl group
    • Pyridin-3-yl methyl substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Here are some key mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in signaling pathways, such as the p38 MAPK pathway, which is crucial for inflammatory responses and cellular stress.
  • Receptor Binding: It has potential interactions with various receptors that modulate cellular responses.
  • Ion Channel Modulation: The compound may influence ion channels, affecting cellular excitability and signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity: Studies suggest that it can significantly reduce cytokine production, which is beneficial in treating autoimmune diseases.
  • Antimicrobial Properties: Preliminary investigations show potential against various microbial strains.
  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting a role in cancer therapy.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of p38 MAPK pathway
AntimicrobialDisruption of microbial cell walls
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Case Study on Anti-inflammatory Effects:
    In a study examining the effects of various compounds on cytokine production, this compound demonstrated a significant reduction in TNFα and IL-6 levels in an adjuvant-induced arthritis model. This suggests its potential as a therapeutic agent for inflammatory diseases.
  • Case Study on Anticancer Activity:
    A study investigated the compound's effects on human cancer cell lines, revealing that it inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug.

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